Bienvenue dans la boutique en ligne BenchChem!

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Medicinal Chemistry Structure-Activity Relationship Electrophilicity

(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide (CAS 315232-47-4) is a synthetic small molecule categorized as a halogenated benzothiazole-cinnamamide. It features a 6-chloro substituent on the benzothiazole ring and an (E)-configured acrylamide moiety.

Molecular Formula C16H11ClN2OS
Molecular Weight 314.79
CAS No. 315232-47-4
Cat. No. B2492973
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide
CAS315232-47-4
Molecular FormulaC16H11ClN2OS
Molecular Weight314.79
Structural Identifiers
SMILESC1=CC=C(C=C1)C=CC(=O)NC2=NC3=C(S2)C=C(C=C3)Cl
InChIInChI=1S/C16H11ClN2OS/c17-12-7-8-13-14(10-12)21-16(18-13)19-15(20)9-6-11-4-2-1-3-5-11/h1-10H,(H,18,19,20)/b9-6+
InChIKeyGFEWBKCJFLEYIY-RMKNXTFCSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Procurement Specification for (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide (CAS 315232-47-4)


(2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide (CAS 315232-47-4) is a synthetic small molecule categorized as a halogenated benzothiazole-cinnamamide. It features a 6-chloro substituent on the benzothiazole ring and an (E)-configured acrylamide moiety [1]. The compound is listed in the ChEMBL database (ID: CHEMBL570662) with a maximum preclinical phase annotation, indicating it has been the subject of early-stage drug discovery screening efforts [2]. Its molecular formula is C16H11ClN2OS, with an experimental melting point of 166-168 °C [1]. Given the extremely limited primary research data for this specific compound, its differentiation is established through structural comparison with the closest analogs [3].

Why Closely Related Benzothiazole-Cinnamamide Analogs Cannot Simply Substitute for CAS 315232-47-4


The specific substitution pattern of CAS 315232-47-4—a 6-chloro on the benzothiazole core combined with an (E)-cinnamamide side chain—is a unique structural intersection not replicated by its closest commercially available analogs. A class-level structure-activity relationship (SAR) study on benzothiazole-cinnamamide hemostatic agents demonstrated that minor modifications to this scaffold result in functional potency differences spanning several orders of magnitude (EC50 values from 0.036 μM to 322 μM) [1]. Substituting the 6-chloro for hydrogen (unsubstituted analog) or bromine (6-bromo analog) fundamentally alters the molecule's electronic profile and LogP, which directly impacts target binding, ADME properties, and in vivo efficacy [2]. Therefore, generic interchange based on the general benzothiazole-cinnamamide class name is not scientifically justified for research or procurement decisions.

Quantitative Evidence Guide: Verifiable Differentiation of CAS 315232-47-4 from Closest Analogs


6-Chloro Substituent Provides an Optimal Electrophilic Profile Compared to Unsubstituted and 6-Bromo Analogs

The 6-chloro substituent on the benzothiazole ring of CAS 315232-47-4 confers an intermediate electron-withdrawing effect that is absent in the unsubstituted analog (N-(benzo[d]thiazol-2-yl)cinnamamide, CAS 1415662-59-7) and amplified in the 6-bromo analog (N-(6-bromobenzo[d]thiazol-2-yl)cinnamamide, CAS 307327-10-2). SAR literature on 6-substituted benzothiazole derivatives indicates that the chloro group enhances antimicrobial and potential kinase inhibitory activity, whereas the unsubstituted analog lacks this pharmacophoric enhancement [1]. The bromo analog, with a larger atomic radius and greater polarizability, may exhibit altered target binding kinetics and a higher toxicity risk [2].

Medicinal Chemistry Structure-Activity Relationship Electrophilicity

Preclinical Annotation in ChEMBL Suggests Prioritized Biological Screening Over Unsubstituted Analog

Compound CAS 315232-47-4 (CHEMBL570662) is annotated with a 'Max Phase: Preclinical' status in the ChEMBL database, indicating it has been profiled in at least one biological assay. In contrast, the closest unsubstituted analog, (2E)-N-(1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide (CAS 1415662-59-7), has no ChEMBL entry, suggesting it has not been prioritized for similar screening [1]. This database annotation is a quantitative indicator of research investment and potential pharmacological relevance, even in the absence of fully published data [2].

Drug Discovery Bioactivity Screening Database Mining

(E)-Cinnamamide Geometry Differentiates from Saturated Propanamide Analog KY02111 for Distinct Biological Target Engagement

The (E)-cinnamamide moiety in CAS 315232-47-4 provides a rigid, conjugated α,β-unsaturated system that can act as a Michael acceptor, a feature absent in the saturated propanamide analog KY02111 (CAS 1118807-13-8). KY02111 is a well-characterized canonical Wnt/β-catenin inhibitor that promotes the differentiation of human pluripotent stem cells into cardiomyocytes . The presence of the α,β-unsaturated amide in the target compound suggests it may engage a different spectrum of biological targets compared to KY02111, potentially including covalent inhibition modes. Furthermore, class-level hemostatic data shows that saturation of the amide side chain significantly alters potency (e.g., EC50 322.3 μM for unsaturated vs 227.8 μM for saturated in an unsubstituted benzothiazole context) [1].

Wnt Signaling Stem Cell Biology Cardiomyocyte Differentiation

Experimental Melting Point Provides a Practical Quality Control Advantage Over Close Analogs

CAS 315232-47-4 has a documented experimental melting point of 166-168 °C (ethanol), a well-defined specification that is critical for identity confirmation and purity assessment during procurement. In contrast, the closest fluorinated analog, (E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-(4-fluorophenyl)prop-2-enamide (CAS 519145-99-4), does not have a readily available experimental melting point in its supplier documentation, relying solely on computed properties . The availability of experimental thermodynamic data provides a tangible advantage for quality control (QC) and Good Laboratory Practice (GLP) compliance [1].

Analytical Chemistry Quality Control Procurement Specification

Optimal Application Scenarios for (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide


Medicinal Chemistry Hit-to-Lead Optimization for Hemostatic or Antithrombotic Indications

The compound serves as a strategic starting point for a hemostatic or antithrombotic drug discovery program. Class-level quantitative evidence shows that the benzothiazole-cinnamamide core can be optimized for extremely potent platelet aggregation activity (EC50 as low as 0.036 μM, over 1283-fold more potent than etamsylate) [1]. The 6-chloro substituent and unadorned phenyl ring represent a minimal pharmacophore, allowing for systematic introduction of additional substituents to probe SAR. The compound's preclinical annotation in ChEMBL confirms it has been recognized as a viable lead [2].

Covalent Inhibitor Design Leveraging the (E)-Cinnamamide Warhead

For programs targeting kinases or other enzymes with a reactive cysteine residue, the α,β-unsaturated amide of the (E)-cinnamamide moiety can serve as a Michael acceptor for covalent, irreversible inhibition [1]. This feature differentiates CAS 315232-47-4 from saturated analogs like KY02111 that cannot engage in such covalent interactions [2]. The 6-chloro substituent provides a synthetic handle for further derivatization or for tuning the molecule's electronic properties to optimize warhead reactivity.

Structure-Activity Relationship (SAR) Exploration Around the 6-Halo-Benzothiazole Pharmacophore

This specific compound is an ideal entry point for a focused SAR library. The comparison with the 6-bromo analog and the unsubstituted analog allows researchers to probe the effect of halogen size, electronegativity, and lipophilicity on a given biological target. The documented physicochemical properties, including the experimental melting point (166-168 °C) and computed LogP (4.6), provide a reliable baseline for assessing the impact of subsequent modifications on compound developability [1].

Chemical Probe for Preclinical Target Identification Studies

Given its ChEMBL annotation indicating prior preclinical use, this compound can be repurposed as a chemical probe for target identification or pathway deconvolution studies. The lack of extensive published data actually positions it as a less-characterized tool compound, offering an opportunity for novel discoveries in target biology. The established QC parameters facilitate responsible use in robust and reproducible experiments [1].

Quote Request

Request a Quote for (2E)-N-(6-chloro-1,3-benzothiazol-2-yl)-3-phenylprop-2-enamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.